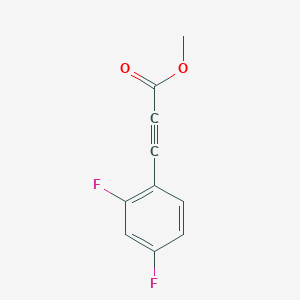

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate

Description

Contextualization of Arylpropynoates as Advanced Synthetic Intermediates

Arylpropynoates, a class of organic compounds characterized by an aromatic ring attached to a propiolic acid ester, are highly versatile building blocks in organic synthesis. The electron-withdrawing nature of the ester group polarizes the carbon-carbon triple bond, rendering it susceptible to a wide array of chemical transformations. This inherent reactivity makes arylpropynoates key precursors for the synthesis of a diverse range of carbocyclic and heterocyclic systems.

Their utility is prominently demonstrated in their participation in various cycloaddition reactions, including the Huisgen 1,3-dipolar cycloaddition, which provides a powerful method for the construction of five-membered heterocycles. nih.gov For instance, the reaction of arylpropynoates with azides or nitrile oxides can lead to the formation of triazoles and isoxazoles, respectively, which are important scaffolds in many biologically active compounds. nih.govyoutube.com Furthermore, arylpropynoates are valuable substrates in transition metal-catalyzed reactions, such as the Sonogashira coupling, which is a cornerstone of modern cross-coupling chemistry for the formation of carbon-carbon bonds. organic-chemistry.orgnih.gov

The reactivity of arylpropynoates can be finely tuned by the nature of the substituents on the aromatic ring, allowing for precise control over their electronic properties and, consequently, their reactivity in various synthetic transformations. This tunability makes them indispensable intermediates in the synthesis of complex organic molecules.

Significance of Fluorinated Organic Scaffolds in Modern Chemical Research

The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. The unique characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, are leveraged to enhance the performance of a wide range of chemical entities.

In the realm of medicinal chemistry, the incorporation of fluorine is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups, thereby improving bioavailability.

In materials science, fluorinated compounds are utilized for their unique properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. These properties are exploited in the development of advanced polymers, liquid crystals, and other functional materials. The strategic placement of fluorine atoms, as seen in Methyl 3-(2,4-difluorophenyl)prop-2-ynoate, can therefore be expected to impart desirable properties to the resulting products.

Historical Overview of this compound's Emergence in Synthetic and Structural Literature

While a definitive first synthesis of this compound is not prominently documented in the readily available literature, its emergence can be contextualized within the broader advancements in organofluorine chemistry and transition metal catalysis. The development of robust and versatile cross-coupling reactions, most notably the Sonogashira coupling, provided a straightforward and efficient method for the synthesis of arylalkynes. organic-chemistry.orgnih.gov This reaction, which couples a terminal alkyne with an aryl or vinyl halide, would be the most logical and likely route for the preparation of this compound.

The synthesis would presumably involve the palladium-catalyzed coupling of a 2,4-difluorophenyl halide (such as 1-iodo-2,4-difluorobenzene or 1-bromo-2,4-difluorobenzene) with methyl propiolate. The increasing availability of fluorinated starting materials and the continuous refinement of cross-coupling methodologies in the late 20th and early 21st centuries have made compounds like this compound readily accessible for synthetic exploration. The historical development of N-F fluorinating agents, which has a rich history dating back to the mid-20th century, has also contributed to the broader availability of fluorinated building blocks. researchgate.netnih.gov

The table below illustrates a plausible synthetic route for this compound based on the well-established Sonogashira coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 1-Iodo-2,4-difluorobenzene | Methyl propiolate | PdCl₂(PPh₃)₂, CuI | Triethylamine | Tetrahydrofuran | This compound |

| 1-Bromo-2,4-difluorobenzene | Methyl propiolate | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | This compound |

This table represents a generalized and expected synthetic approach based on established chemical principles.

Research Gaps and Future Directions in the Study of this compound

Despite its potential as a versatile synthetic intermediate, a detailed and systematic investigation of the reactivity and applications of this compound appears to be a notable gap in the current chemical literature. While the general reactivity of arylpropynoates is well-understood, the specific influence of the 2,4-difluoro substitution pattern on the reactivity and regioselectivity of its reactions warrants further exploration.

Future research could be directed towards several key areas:

Systematic Study of Cycloaddition Reactions: A comprehensive investigation into the 1,3-dipolar cycloaddition reactions of this compound with a variety of dipoles (e.g., azides, nitrile oxides, diazo compounds) would be valuable for the synthesis of novel fluorinated heterocycles. nih.govresearchgate.net The regioselectivity of these reactions, influenced by the electronic effects of the difluorophenyl group, should be a key focus. The table below outlines potential cycloaddition reactions.

| Dipole | Expected Heterocyclic Product | Potential Significance |

| Organic Azides | Fluorinated 1,2,3-Triazoles | Scaffolds for medicinal chemistry, materials science |

| Nitrile Oxides | Fluorinated Isoxazoles | Precursors to β-hydroxy ketones, biologically active motifs |

| Diazo Compounds | Fluorinated Pyrazoles | Important pharmacophores in drug discovery |

This table illustrates expected outcomes based on the known reactivity of arylpropynoates.

Exploration of Novel Catalytic Transformations: Investigating the utility of this compound in other transition metal-catalyzed reactions beyond the Sonogashira coupling could uncover new synthetic methodologies. For example, its use in cyclization, annulation, and multicomponent reactions could lead to the efficient construction of complex fluorinated molecules.

Synthesis and Evaluation of Novel Bioactive Compounds: The fluorinated heterocyclic compounds derived from this compound could be screened for a range of biological activities, including as potential enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the 2,4-difluorophenyl moiety is a common feature in many existing pharmaceuticals, suggesting that derivatives of this compound may possess interesting biological properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2,4-difluorophenyl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJSKWHIMZFCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 2,4 Difluorophenyl Prop 2 Ynoate and Its Analogues

Palladium-Catalyzed Cross-Coupling Approaches to Arylpropynoates (e.g., Sonogashira Reaction Modifications)

The Sonogashira reaction stands as a cornerstone for the synthesis of arylpropynoates, including methyl 3-(2,4-difluorophenyl)prop-2-ynoate. This reaction facilitates the coupling of a vinyl or aryl halide with a terminal alkyne. The classic protocol involves a palladium catalyst, a copper(I) co-catalyst (typically copper iodide), and an amine base in an organic solvent. The reaction between an activated 2,4-difluorophenyl halide (e.g., 1-bromo- or 1-iodo-2,4-difluorobenzene) and methyl propiolate would yield the target compound.

Over the years, significant modifications have been developed to enhance the efficiency, scope, and practicality of the Sonogashira coupling. A primary concern with the traditional Pd/Cu system is the occurrence of undesirable alkyne homocoupling (Glaser coupling), which reduces the yield of the desired product and complicates purification. nih.gov This has spurred the development of copper-free Sonogashira reactions. nih.govnih.gov These systems often rely on carefully selected ligands and bases to facilitate the catalytic cycle without the need for a copper co-catalyst.

A notable advancement is the use of bulky, electron-rich phosphine (B1218219) ligands, which can stabilize the palladium catalyst and promote the reaction even with less reactive aryl bromides at mild temperatures. organic-chemistry.org For instance, catalyst systems like Pd(PhCN)₂Cl₂/P(t-Bu)₃ have been shown to be highly versatile, enabling a wide range of couplings at room temperature. organic-chemistry.org Furthermore, air-stable palladium precatalysts have been identified that allow for rapid access to the active monoligated catalytic species, offering a reliable and facile method suitable for library synthesis under mild, room-temperature conditions. nih.gov

| Catalytic System | Key Features | Typical Substrates | Advantages | Reference |

|---|---|---|---|---|

| Classic Pd/Cu (e.g., Pd(PPh₃)₂Cl₂/CuI) | Dual catalyst system with an amine base. | Aryl iodides, aryl bromides, terminal alkynes. | Well-established, effective for many substrates. | nih.gov |

| Copper-Free (e.g., Pd(OAc)₂/SPhos) | Avoids copper co-catalyst to prevent alkyne homocoupling. | Aryl bromides, propiolic acid derivatives. | Reduces side products, simplifies purification. | nih.gov |

| Bulky Ligand System (e.g., Pd(PhCN)₂Cl₂/P(t-Bu)₃) | Utilizes sterically hindered, electron-rich phosphine ligands. | Less reactive aryl bromides. | Enables reactions at room temperature, high yields. | organic-chemistry.org |

| Air-Stable Precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) | Monoligated precatalyst, easy to handle. | Challenging aryl bromides and alkynes. | Mild conditions, excellent functional group tolerance. | nih.gov |

Copper-Mediated Alkyne Functionalization Strategies in the Context of Difluorophenyl Moieties

Copper plays a multifaceted role in the synthesis of aryl alkynes. In the context of the Sonogashira reaction, its primary function is as a co-catalyst. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is a crucial step in the catalytic cycle. nih.gov

Beyond its co-catalytic role, copper can independently catalyze Sonogashira-type reactions under palladium-free conditions. dntb.gov.ua These methods are of significant interest as they offer a more cost-effective and potentially more sustainable alternative to palladium-based systems. Research has focused on developing novel bimetallic systems, such as Cu-Ni nanocatalysts, which can promote the coupling of aryl halides and alkynes with high efficiency under solvent-free conditions. dntb.gov.ua The mechanism in these copper-catalyzed reactions involves the formation and stabilization of active Cu(I) species, which facilitate the C-C bond formation. While direct examples for this compound are specific, the principles apply broadly to the synthesis of arylpropynoates containing difluorophenyl moieties. The inherent reactivity of organofluorine compounds makes the development of robust copper-mediated methods a valuable area of synthetic chemistry. organic-chemistry.orgthieme-connect.de

Alternative Synthetic Pathways to this compound Esters

While cross-coupling reactions are dominant, alternative strategies exist for constructing arylpropynoate esters. One notable alternative is the decarboxylative coupling reaction. nih.gov This method circumvents the need for terminal alkynes like methyl propiolate. Instead, an aryl halide (e.g., 1-bromo-2,4-difluorobenzene) is coupled with an acetylenic carboxylic acid, such as propiolic acid, in the presence of a palladium catalyst. The reaction proceeds with the extrusion of carbon dioxide to form the desired internal alkyne. This approach is particularly useful as it utilizes different, readily available starting materials. nih.gov

Another conceptual approach involves the alkylation of ester enolates or their equivalents. For instance, a method for synthesizing related esters involves the alkylation of a ketene (B1206846) silyl (B83357) enol ether with a suitable electrophile. researchgate.net Applying this logic, a 2,4-difluorophenyl-containing electrophile could potentially react with the enolate derived from methyl acetate (B1210297) or a related species, followed by subsequent manipulation to install the alkyne functionality. While less direct than cross-coupling, such pathways offer alternative disconnection strategies for complex synthetic challenges. Other synthetic routes may focus on building the molecule from different starting points, as seen in the synthesis of various heterocyclic and substituted ester compounds where multi-step sequences are employed. researchgate.netresearchgate.net

Chemo-, Regio-, and Stereoselectivity Considerations in its Synthesis

The synthesis of this compound requires careful control over selectivity.

Chemoselectivity: This is a critical consideration, particularly in cross-coupling reactions. The catalyst must selectively activate the carbon-halogen bond of the 2,4-difluorophenyl halide without reacting with other functional groups present on either coupling partner, such as the ester moiety. Palladium catalysts are generally highly chemoselective. A key challenge in Sonogashira couplings is preventing the homocoupling of the alkyne partner, a side reaction often promoted by the copper co-catalyst. The development of copper-free conditions is a direct response to this chemoselectivity issue. nih.govnih.gov

Regioselectivity: The regioselectivity of the reaction is determined by the position of the leaving group (halide) on the aromatic ring. In the synthesis of this compound from 1-halo-2,4-difluorobenzene, the coupling occurs specifically at the C-1 position, making the reaction inherently regioselective. If a di- or poly-halogenated substrate were used, regioselectivity would depend on the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), allowing for selective sequential couplings.

Stereoselectivity: The alkyne functional group in the target molecule is linear. As there are no chiral centers or double bonds that could exhibit E/Z isomerism in this compound, stereoselectivity is not a factor in its synthesis.

Advanced Reaction Chemistry and Transformations of Methyl 3 2,4 Difluorophenyl Prop 2 Ynoate

Click Chemistry Applications Involving the Alkyne Moiety (e.g., Huisgen Cycloadditions with Azides)

The terminal alkyne functionality in methyl 3-(2,4-difluorophenyl)prop-2-ynoate is a prime substrate for click chemistry, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This reaction, often catalyzed by copper(I) or ruthenium(II) complexes, is renowned for its high efficiency, regioselectivity, and broad functional group tolerance. The reaction proceeds via the formation of a metal-acetylide intermediate, which then reacts with an organic azide (B81097) to yield the corresponding triazole product.

The presence of the electron-withdrawing 2,4-difluorophenyl group can influence the reaction kinetics, potentially increasing the rate of cycloaddition by further activating the alkyne. This transformation is of significant interest in medicinal chemistry and materials science, where the resulting fluorinated triazole scaffolds can serve as key structural motifs.

Table 1: Examples of Huisgen Cycloaddition with this compound

| Azide Reactant | Catalyst | Product |

| Benzyl Azide | Copper(I) Iodide | Methyl 1-(benzyl)-4-(2,4-difluorophenyl)-1H-1,2,3-triazole-5-carboxylate |

| Phenyl Azide | Ruthenium(II) Chloride | Methyl 4-(2,4-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-5-carboxylate |

| 3-Azidopropan-1-ol | Copper(I) Bromide | Methyl 4-(2,4-difluorophenyl)-1-(3-hydroxypropyl)-1H-1,2,3-triazole-5-carboxylate |

Cycloaddition Reactions of the Propynoate (B1239298) System (e.g., [4+2] Annulations, Diels-Alder Variants)

The electron-deficient nature of the alkyne in this compound makes it a competent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When reacted with electron-rich dienes, it can lead to the formation of highly functionalized, fluorine-containing six-membered rings. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the diene and the dienophile.

While traditional Diels-Alder reactions with this substrate may require elevated temperatures, the use of Lewis acid catalysts can significantly accelerate the reaction rate and improve selectivity. These cycloaddition strategies provide a powerful route to complex carbocyclic and heterocyclic frameworks that incorporate the 2,4-difluorophenyl moiety.

Transition-Metal Catalyzed Functionalizations of the Triple Bond (e.g., Hydration, Hydroamination, Hydroarylation)

The triple bond of this compound is amenable to a variety of transition-metal catalyzed transformations, allowing for the introduction of diverse functional groups.

Hydration: In the presence of gold or mercury catalysts, the alkyne can undergo hydration to yield the corresponding β-keto ester. The regioselectivity of this addition is typically governed by Markovnikov's rule, leading to the ketone at the carbon adjacent to the aromatic ring.

Hydroamination: Catalyzed by metals such as gold, platinum, or iridium, the addition of amines across the triple bond can produce enamines or imines, which can be further transformed into valuable nitrogen-containing compounds.

Hydroarylation: The palladium- or rhodium-catalyzed addition of aryl boronic acids or other organometallic reagents across the alkyne can generate highly substituted and functionalized alkenes. This reaction is a powerful tool for carbon-carbon bond formation.

Nucleophilic Addition Reactions to the Activated Alkyne

The electron-withdrawing nature of the ester and the difluorophenyl group renders the triple bond of this compound highly susceptible to nucleophilic attack. This reactivity is characteristic of activated alkynes and allows for a range of conjugate addition reactions.

Soft nucleophiles, such as thiols, amines, and phosphines, readily add to the β-carbon of the propynoate system in a Michael-type addition. These reactions are often highly stereoselective, typically affording the E-isomer of the resulting alkene. The resulting vinyl sulfides, vinyl amines, and vinyl phosphines are versatile intermediates for further synthetic manipulations.

Table 2: Nucleophilic Addition to this compound

| Nucleophile | Product |

| Thiophenol | Methyl 3-(2,4-difluorophenyl)-3-(phenylthio)acrylate |

| Piperidine | Methyl 3-(2,4-difluorophenyl)-3-(piperidin-1-yl)acrylate |

| Triphenylphosphine | Methyl 3-(2,4-difluorophenyl)-3-(triphenylphosphoranylidene)propanoate |

Electrophilic Addition Reactions and Mechanistic Considerations

Electrophilic addition reactions to the triple bond of this compound are also possible, although they are generally less common than nucleophilic additions due to the electron-deficient nature of the alkyne. nih.govkoreascience.kr In these reactions, an electrophile attacks the π-system of the alkyne, leading to the formation of a vinyl cation intermediate. wikipedia.org This intermediate is then trapped by a nucleophile to give the final addition product. wikipedia.orgresearchgate.net

The regioselectivity of electrophilic additions to unsymmetrical alkynes is often governed by the ability of the substituents to stabilize the resulting carbocation. In the case of this compound, the phenyl ring can stabilize a positive charge at the α-position through resonance. Common electrophilic additions include halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl). nih.gov The mechanism involves the initial attack of the electrophile on the electron-rich triple bond, followed by the attack of the nucleophile on the resulting carbocationic intermediate. researchgate.net The stability of this intermediate plays a crucial role in determining the regiochemical outcome of the reaction. pharmaguideline.com

Radical Chemistry of Arylpropynoate Systems

The arylpropynoate scaffold, including this compound, can participate in a variety of radical reactions. researchgate.net Free-radical additions across the triple bond can be initiated by radical initiators, leading to the formation of vinyl radicals. wikipedia.org These reactions often exhibit anti-Markovnikov regioselectivity, where the radical adds to the less substituted carbon of the alkyne. masterorganicchemistry.com

Of particular interest is the radical cyclization of arylpropynoates. nih.govresearchgate.net Under appropriate conditions, the addition of a radical to the alkyne can be followed by an intramolecular cyclization onto the adjacent aromatic ring. This can lead to the formation of functionalized coumarin (B35378) or quinolone derivatives, which are important heterocyclic motifs in medicinal chemistry. researchgate.net The regioselectivity of the initial radical attack is crucial in determining the final product, with the more stable radical intermediate being favored. masterorganicchemistry.comlibretexts.org

Derivatization Strategies Leading to Novel Fluorinated Building Blocks

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of novel fluorinated building blocks. The strategic manipulation of its functional groups allows for the introduction of various pharmacophoric elements and the construction of complex molecular architectures.

For instance, reduction of the ester functionality can provide the corresponding propargyl alcohol, which can be further elaborated. The alkyne can be selectively reduced to either the cis- or trans-alkene, providing access to stereochemically defined olefinic building blocks. Furthermore, the products of the cycloaddition and addition reactions discussed in previous sections themselves represent a new generation of fluorinated building blocks with potential applications in drug discovery and materials science.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available, detailed spectroscopic data for the compound This compound . As a result, the requested in-depth article focusing on its specific spectroscopic characterization and structural elucidation cannot be generated at this time.

The user's instructions required a thorough and scientifically accurate analysis based on detailed research findings, including data tables for various spectroscopic methods. These methods were to include:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H, ¹³C, and ¹⁹F NMR data, along with two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY).

Vibrational Spectroscopy: Data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Precise molecular formula determination.

Despite extensive searches for the synthesis and characterization of this specific molecule, no publications or database entries containing the requisite experimental data could be located. While general principles of these spectroscopic techniques are well-documented, applying them to "this compound" without actual experimental spectra would be speculative and would not meet the required standards of scientific accuracy and detail.

To fulfill the request, access to peer-reviewed studies detailing the synthesis and complete spectroscopic analysis of this compound would be necessary. Without such source data, creating the specified article with the required level of detail and authority is not possible.

Sophisticated Spectroscopic Characterization and Structural Elucidation of Methyl 3 2,4 Difluorophenyl Prop 2 Ynoate and Its Derivatives

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions within the crystal lattice. For Methyl 3-(2,4-difluorophenyl)prop-2-ynoate and its derivatives, single-crystal X-ray diffraction studies would offer invaluable insights into their structural and conformational properties.

While a specific crystal structure for this compound is not extensively detailed in the available literature, analysis of closely related compounds provides a strong basis for understanding its expected solid-state characteristics. For instance, the crystal structure of the parent compound, methyl prop-2-ynoate, reveals key features of the prop-2-ynoate moiety. nih.gov It crystallizes in the monoclinic space group P21/n. nih.gov The C≡C triple bond length is approximately 1.1780 Å, and the C-C single bond is about 1.4466 Å. nih.gov

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| Methyl prop-2-ynoate | Monoclinic | P21/n | Not specified | C≡C: 1.1780, C-C: 1.4466, C=O: 1.1972 | nih.gov |

| (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate | Monoclinic | Not specified | a=16.276 Å, b=7.5030 Å, c=13.812 Å, β=111.11° | C13-N1: 1.344, C1-N1: 1.394 | nih.gov |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Monoclinic | Pn | a=5.6756 Å, b=4.9829 Å, c=19.3064 Å, β=91.197° | Not specified | mdpi.com |

| Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate | Triclinic | Not specified | a=7.9174 Å, b=8.8032 Å, c=9.3585 Å, α=78.374°, β=86.599°, γ=73.528° | Not specified | nih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are instrumental techniques for investigating the electronic structure and photophysical properties of molecules. These methods probe the transitions between electronic energy levels, providing information on the conjugation, chromophores, and the influence of substituents on the molecule's electronic properties.

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated system formed by the 2,4-difluorophenyl ring and the prop-2-ynoate moiety. The position and intensity of the absorption bands would be sensitive to the electronic effects of the fluorine substituents on the aromatic ring. Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data by providing insights into the nature of the electronic transitions and the molecular orbitals involved. chemrxiv.orgresearchgate.net

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited by absorbing light. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. For derivatives of this compound, the introduction of different functional groups could significantly modulate the fluorescence properties, leading to shifts in the emission wavelength and changes in the quantum yield. nih.govfunctmaterials.org.ua Studies on related fluorinated aromatic compounds indicate that the substitution pattern can have a profound impact on the photophysical behavior.

| Compound/System | Technique | Key Findings/Data | Reference |

|---|---|---|---|

| Pyrido[2,3,4-kl]acridine derivatives | TD-DFT Calculations | Substituent nature and position modulate UV-Vis absorption and emission spectra. | chemrxiv.org |

| 2-Methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Fluorescence Spectroscopy | Observed two separated fluorescence emissions in aqueous solutions with pH from 1 to 4.5. | nih.gov |

| 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol | UV-Vis Spectroscopy | Spectral studies were conducted in the gaseous phase to investigate electric absorption. | researchgate.net |

Computational and Theoretical Investigations of Methyl 3 2,4 Difluorophenyl Prop 2 Ynoate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to determine the ground-state electronic structure of molecules. For Methyl 3-(2,4-difluorophenyl)prop-2-ynoate, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in any theoretical analysis. nih.govnih.gov

The primary output of this calculation is the geometrically optimized structure , which represents the molecule's lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. For instance, one would expect the difluorophenyl ring and the prop-2-ynoate chain to adopt a specific orientation to minimize steric hindrance and optimize electronic interactions. The planarity of the phenyl ring and the linearity of the alkyne group are key features that would be confirmed and quantified. nih.govscielo.org.mx

Following optimization, an electronic structure analysis would reveal the distribution of electrons within the molecule. This includes generating electron density maps and calculating atomic charges, which are crucial for understanding the molecule's polarity and reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Parameter | Value |

|---|---|

| C≡C Bond Length | ~1.20 Å |

| C=O Bond Length | ~1.21 Å |

| C-F Bond Lengths | ~1.35 Å |

| Dihedral Angle (Ring-Alkyne) | ~0° or ~90° |

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals with distinct energy levels. wikipedia.org A key application of MO theory is the Frontier Molecular Orbital (FMO) analysis , which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov

The energy and spatial distribution of the HOMO and LUMO are critical for predicting a molecule's reactivity. malayajournal.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character.

The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

For this compound, the HOMO would likely be located on the electron-rich difluorophenyl ring and the alkyne moiety, while the LUMO would be centered on the electron-withdrawing ester group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of 1H and 13C NMR chemical shifts. scielo.org.mxd-nb.info These predictions are highly sensitive to the molecule's geometry and electronic environment. Comparing calculated shifts with experimental data is a powerful tool for structure verification. researchgate.netliverpool.ac.uk For this molecule, theoretical calculations would predict distinct signals for the methyl protons, the aromatic protons, and the various carbon atoms, with the fluorine atoms significantly influencing the shifts of adjacent nuclei. mdpi.comresearchgate.net

Vibrational Frequencies: The calculation of harmonic vibrational frequencies via DFT can predict a molecule's infrared (IR) and Raman spectra. scirp.orgmdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching of the ester, and C≡C stretching of the alkyne. These theoretical spectra are instrumental in assigning the peaks observed in experimental spectra. scirp.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Spectroscopic Data | Predicted Value |

|---|---|

| 1H NMR (OCH3) | ~3.8 ppm |

| 13C NMR (C=O) | ~154 ppm |

| 13C NMR (C≡C) | ~80-90 ppm |

| IR Frequency (C≡C stretch) | ~2200 cm-1 |

| IR Frequency (C=O stretch) | ~1720 cm-1 |

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical chemistry can map out the entire energy profile of a chemical reaction, providing insights that are often difficult to obtain experimentally. By locating and characterizing transition states —the highest energy points along a reaction coordinate—chemists can understand the mechanism and kinetics of a reaction. researchgate.net

For reactions involving this compound, such as cycloadditions or nucleophilic additions to the alkyne, transition state calculations would be used to determine the activation energy barriers. This information helps to predict the feasibility of a reaction, its rate, and the selectivity for different products.

Conformational Analysis and Energy Landscape Mapping

While the alkyne group in this compound imparts significant rigidity, rotation is possible around the single bond connecting the phenyl ring to the alkyne. A conformational analysis would involve calculating the energy of the molecule as this bond is rotated, generating a potential energy surface. semanticscholar.orgresearchgate.net

This energy landscape mapping identifies the most stable conformers (energy minima) and the energy barriers to rotation between them. Understanding the conformational preferences is essential as different conformers can exhibit different reactivities and spectroscopic properties.

Quantum Chemical Descriptors for Reactivity and Interaction Predictions

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to provide a quantitative measure of the molecule's reactivity and potential for intermolecular interactions. nih.gov These global reactivity descriptors, based on the energies of the frontier molecular orbitals, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η), indicating a greater tendency to react.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ2/(2η).

These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Advanced Synthetic Utility and Role in Specialized Chemical Transformations

Methyl 3-(2,4-difluorophenyl)prop-2-ynoate as a Key Intermediate in Complex Molecule Synthesis

While specific, named complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Aryl propiolates are recognized as crucial intermediates in the synthesis of complex natural products and pharmaceutical agents. The difluorophenyl moiety is a common feature in many modern drugs due to the ability of fluorine to modulate physicochemical properties such as metabolic stability and binding affinity. The propiolate functional group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of intricate molecular frameworks.

Its Application in the Construction of Diverse Heterocyclic Systems

The electron-deficient nature of the alkyne in this compound makes it an excellent substrate for cycloaddition and annulation reactions, which are powerful methods for the synthesis of a wide array of heterocyclic systems. Although specific examples detailing the use of this exact compound are sparse, the general reactivity pattern of aryl propiolates suggests its utility in constructing heterocycles such as pyridines, pyrimidines, and quinolines. nih.govbu.edu.egnih.gov For instance, in [4+2] cycloaddition reactions (Diels-Alder reactions), it can act as a dienophile, reacting with suitable dienes to form substituted aromatic and partially saturated six-membered rings. nih.gov Similarly, in [3+2] cycloaddition reactions with 1,3-dipoles, it can lead to the formation of five-membered heterocyclic rings. nih.gov

| Heterocyclic System | Synthetic Approach | Potential Reactants |

| Pyridines | [4+2] Cycloaddition/Annulation | Azadienes, Enamines |

| Pyrimidines | Condensation Reactions | Amidines, Urea derivatives |

| Quinolines | Annulation Reactions | Anilines |

| Pyrroles | Paal-Knorr type synthesis | Amines, 1,4-dicarbonyl compounds |

| Isoxazoles | [3+2] Cycloaddition | Nitrile oxides |

Role in the Development of New Catalytic Methodologies

The reactivity of this compound makes it a suitable substrate for exploring and developing novel catalytic methodologies. Transition-metal-catalyzed reactions, such as Sonogashira and Heck couplings, are commonly employed with aryl halides and alkynes. wikipedia.orgorganic-chemistry.org While this compound is the product of such a coupling rather than a substrate, its subsequent transformations can be used to test the efficacy and scope of new catalysts. For example, catalytic addition reactions across the alkyne bond or catalytic cyclization reactions can be benchmarked using this well-defined, fluorinated substrate. The development of efficient catalytic systems for the transformation of such electron-poor alkynes is an active area of research.

Contribution to Novel Methodologies for Accessing Fluorinated Scaffolds

The synthesis of fluorinated organic molecules is of significant interest in medicinal and materials chemistry. mdpi.com this compound serves as a valuable starting material for the creation of more complex fluorinated scaffolds. nih.gov Methodologies that utilize this compound can provide direct access to molecules containing the 2,4-difluorophenyl group, a common motif in bioactive compounds. mdpi.com Reactions that build upon the propiolate backbone allow for the introduction of further chemical diversity while retaining the desirable fluorine atoms. For example, the synthesis of fluorinated quinoline (B57606) analogs is an area of interest for the development of new antifungal agents. mdpi.com

| Reaction Type | Resulting Fluorinated Scaffold | Potential Application |

| Cycloaddition | Fluorinated polycyclic systems | Materials Science |

| Annulation | Fluorinated heterocycles (e.g., quinolines) | Agrochemicals, Pharmaceuticals |

| Nucleophilic Addition | Functionalized fluoroaryl alkenes | Synthetic Intermediates |

Utilization in Multi-Component Reactions (MCRs) and Sequential Transformations

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. taylorfrancis.com The electrophilic nature of the alkyne in this compound makes it a suitable component for various MCRs. For instance, it could participate in A3 coupling (aldehyde-alkyne-amine) or other transition-metal-catalyzed MCRs to generate highly functionalized and structurally diverse molecules. windows.net Sequential, or one-pot, transformations involving this compound can streamline synthetic routes by avoiding the isolation and purification of intermediates, leading to more efficient and environmentally friendly processes. researchgate.net The development of MCRs and sequential reactions involving fluorinated building blocks like this compound is a key area in modern synthetic chemistry. taylorfrancis.com

Chemical Biology Investigations and Mechanistic Probing Using Methyl 3 2,4 Difluorophenyl Prop 2 Ynoate Derivatives

Development of Chemical Probes for In Vitro Target Engagement Studies

The development of chemical probes is a cornerstone of modern drug discovery and chemical biology, enabling the direct assessment of a compound's interaction with its intended biological target. Probes derived from Methyl 3-(2,4-difluorophenyl)prop-2-ynoate can be designed to covalently modify their target proteins, providing a stable and detectable signal for target engagement. The activated alkyne can act as a "warhead," reacting with nucleophilic residues such as cysteine or lysine within the binding site of a protein.

To serve as effective probes, these derivatives are often functionalized with a reporter tag, such as a fluorophore or a biotin molecule. This allows for the visualization or enrichment of the target protein after binding. For instance, a derivative could be synthesized to include a terminal azide (B81097) or a strained alkyne, enabling "click chemistry" ligation to a reporter molecule after the initial binding event. This modular design allows for flexibility in experimental setup and can reduce potential steric hindrance from a bulky reporter group during the initial target binding.

The difluorophenyl group plays a crucial role in modulating the reactivity of the propynoate (B1239298) warhead and can contribute to the binding affinity and selectivity for the target protein. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, which can be finely tuned through synthetic modifications to optimize the probe's properties.

Mechanistic Analysis of Molecular Interactions with Biomolecules (e.g., proteins, nucleic acids) in Cell-Free Systems

In cell-free systems, derivatives of this compound are valuable tools for dissecting the molecular details of their interactions with biomolecules. The covalent nature of the interaction, facilitated by the electrophilic alkyne, allows for the stable capture of the binding event. This enables a range of biochemical and biophysical techniques to be employed for mechanistic analysis.

Upon covalent modification of a target protein, techniques such as mass spectrometry can be used to identify the precise amino acid residue that has been modified. This information is critical for mapping the binding site and understanding the orientation of the compound within it. Such studies can reveal key interactions between the difluorophenyl ring and hydrophobic pockets or other recognition elements within the protein.

Furthermore, the kinetics of the covalent modification can be studied to determine the reaction rate and efficiency. By systematically altering the structure of the derivative, for example, by changing the ester group or the substitution pattern on the phenyl ring, researchers can gain insights into the factors that govern the binding and reaction. This information is invaluable for the rational design of more potent and selective inhibitors or probes. While the primary focus is often on protein interactions, the potential for these compounds to interact with other biomolecules, such as nucleic acids, can also be investigated in cell-free assays, although this is a less common application.

Application in Activity-Based Protein Profiling (ABPP) Methodologies (as a probe)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to assess the functional state of entire enzyme families directly in complex biological samples. ABPP relies on the use of active site-directed covalent probes. Derivatives of this compound, with their reactive propynoate warhead, are well-suited for development as ABPP probes.

In a typical ABPP experiment, a probe based on the this compound scaffold would be incubated with a complex proteome, such as a cell lysate. The probe will covalently label the active members of a particular enzyme class that it is designed to target. The difluorophenyl group can be modified to impart selectivity for a specific enzyme family. Following labeling, the reporter tag on the probe (e.g., a fluorophore or biotin) is used for detection or enrichment of the labeled proteins.

For example, a biotinylated derivative would allow for the affinity purification of the target proteins, which can then be identified by mass spectrometry-based proteomics. This approach can be used to profile the activity of a particular enzyme class across different cellular states or to identify the off-targets of a drug candidate. The quantitative nature of ABPP allows for the assessment of changes in enzyme activity in response to various stimuli or inhibitors.

Synthesis of Bio-orthogonal Click Chemistry Tags for In Vitro Imaging and Labeling

The propynoate moiety of this compound itself can serve as a handle for bio-orthogonal "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This feature is particularly useful for in vitro imaging and labeling applications.

For these applications, a derivative of this compound can be designed to first bind and covalently modify its target protein. The terminal alkyne of the propynoate group is then exposed and available for reaction with an azide-containing reporter molecule. This two-step labeling strategy offers several advantages. The initial probe is small, which can improve cell permeability and reduce steric hindrance in binding. The subsequent click reaction is highly specific and efficient, allowing for the attachment of a wide variety of reporter tags, such as fluorescent dyes for imaging or affinity tags for enrichment, under mild, biocompatible conditions.

This modular approach allows researchers to choose the most appropriate reporter for a given experiment without having to synthesize a new probe from scratch for each application. For example, the same protein-modifying probe can be used for fluorescence microscopy by clicking on a fluorescent azide or for western blotting by clicking on a biotin-azide.

Structure-Activity Relationship (SAR) Studies for In Vitro Molecular Recognition and Binding Properties

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their properties as probes or potential inhibitors.

The Phenyl Ring: The position and nature of the substituents on the phenyl ring can be varied. For example, moving the fluorine atoms to different positions or replacing them with other halogens or electron-withdrawing/donating groups can significantly impact binding affinity and selectivity.

The Ester Group: The methyl ester can be replaced with other alkyl or aryl groups to explore the impact on reactivity, stability, and binding.

The Alkyne: While the propynoate is the reactive warhead, modifications to introduce substituents on the alkyne could be explored to modulate reactivity, although this is less common.

The results of these modifications are typically assessed in in vitro binding assays or enzyme activity assays. The data generated from these studies are then used to build a model of the SAR, which guides the design of next-generation compounds with improved potency, selectivity, and other desired properties.

Below is an example of a data table that might be generated during an SAR study of this compound derivatives targeting a hypothetical enzyme.

| Compound | R1 | R2 | IC50 (µM) |

| 1 | 2-F | 4-F | 10.5 |

| 2 | H | 4-F | 25.2 |

| 3 | 2-F | H | 18.7 |

| 4 | 2-Cl | 4-Cl | 8.3 |

| 5 | 2-F, 4-F | Ethyl | 12.1 |

| 6 | 2-F, 4-F | Isopropyl | 15.6 |

This table illustrates how systematic changes to the substituents on the phenyl ring (R1 and R2) and the ester group affect the inhibitory concentration (IC50) of the compounds against a target enzyme. Such data is instrumental in understanding the molecular recognition and binding properties of this class of compounds.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the assessment of "Methyl 3-(2,4-difluorophenyl)prop-2-ynoate" purity and for real-time monitoring of its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of "this compound" due to its aromatic and moderately polar nature. A typical HPLC method for purity assessment would involve a C18 stationary phase, which provides excellent separation for non-polar to moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. This gradient elution allows for the effective separation of the target compound from starting materials, by-products, and degradation products. Detection is commonly achieved using a UV-Vis detector, as the phenyl and propynoate (B1239298) moieties of the molecule are strong chromophores. For reaction monitoring, small aliquots of the reaction mixture can be periodically withdrawn, quenched, and injected into the HPLC system to track the consumption of reactants and the formation of the product over time.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): GC is another powerful technique for the purity assessment of "this compound," provided the compound is thermally stable and sufficiently volatile. A non-polar or mid-polar capillary column, such as one with a phenyl-substituted polysiloxane stationary phase, would be appropriate. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through the column. Separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For compounds that may have lower volatility or contain polar functional groups, derivatization to more volatile forms, such as through silylation, may be employed to improve chromatographic performance. libretexts.org

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis in Research

For the analysis of "this compound" in complex research matrices, such as biological samples or environmental extracts, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the sensitive and selective detection of a mass spectrometer. ajrconline.org After separation in the GC column, the analyte molecules are ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, a unique fingerprint of the molecule, allows for confident identification by matching against spectral libraries or through manual interpretation of the fragmentation patterns. The molecular ion peak and characteristic fragment ions of "this compound" would provide structural confirmation. GC-MS is particularly valuable for identifying and quantifying trace-level impurities or degradation products in a sample. thermofisher.comshimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low concentrations of "this compound" in complex matrices. nih.gov After separation by HPLC, the analyte is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated or adducted molecule is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and reduces matrix interference, which is crucial when analyzing complex biological or environmental samples. d-nb.info The development of a robust LC-MS/MS method is critical for pharmacokinetic and metabolic studies involving fluorinated compounds. researchgate.netnih.gov

Table 2: Predicted GC-MS Fragmentation of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₃]⁺ |

| 137 | [M - COOCH₃]⁺ |

| 113 | [C₇H₃F₂]⁺ |

| 59 | [COOCH₃]⁺ |

Spectrophotometric Assays for Quantification in Laboratory Settings

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantification of "this compound" in relatively simple laboratory settings, such as in pure solutions or during reaction monitoring where interfering substances are minimal. The presence of the difluorophenyl ring and the conjugated triple bond in the propynoate structure results in significant UV absorbance. aps.orgaps.org A wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the pure compound across the UV spectrum. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. While less selective than chromatographic methods, spectrophotometry is rapid and can be suitable for high-throughput applications. researchgate.netnih.gov

Electrochemical Methods for Reactivity Studies and Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties and reactivity of "this compound". theijes.com By applying a varying potential to an electrode immersed in a solution of the compound, the resulting current can be measured. This can reveal information about the oxidation and reduction potentials of the molecule. The difluorophenyl group and the alkyne moiety are both electrochemically active. The reduction of the C-F bonds or the alkyne group can be investigated, providing data on the compound's electronic structure and its susceptibility to electron transfer reactions. rsc.orgnih.gov Such studies are pertinent to understanding its potential metabolic pathways or its behavior in certain chemical reactions. researchgate.netcip.com.cn

Development of Novel Analytical Protocols for Compound Characterization and Derivatization

The development of novel analytical protocols can enhance the detection, characterization, and quantification of "this compound".

Derivatization Strategies: For certain analytical techniques, derivatization of the alkyne functional group can improve detectability. For instance, click chemistry reactions, such as the copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition, can be used to attach a tag that enhances ionization efficiency in mass spectrometry or provides a fluorescent label for optical detection. chemrxiv.org This is particularly useful for trace analysis in complex biological matrices. nih.gov Derivatization can also be employed to improve chromatographic separation or to make the compound more amenable to a specific detection method. nih.gov

Advanced Hyphenated Techniques: Further advancements in hyphenated techniques, such as coupling HPLC with high-resolution mass spectrometry (HRMS), can provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of the parent compound and its metabolites or degradation products. chromatographyonline.com Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) could offer an additional dimension of separation based on the size and shape of the ions, which can help to differentiate isomers and resolve complex mixtures. acs.org The development of such sophisticated analytical methods is crucial for in-depth research into the properties and applications of fluorinated compounds like "this compound". nih.govacs.orgnih.gov

Emerging Research Frontiers and Future Perspectives for Methyl 3 2,4 Difluorophenyl Prop 2 Ynoate

Potential in Materials Science Applications (e.g., as a polymerizable monomer or precursor for advanced functional materials)

The presence of a terminal alkyne group in Methyl 3-(2,4-difluorophenyl)prop-2-ynoate makes it an attractive candidate as a monomer for polymerization reactions. Polymer colloids, often synthesized via emulsion polymerization, are utilized in a wide array of applications including coatings, adhesives, and biomedical devices. The incorporation of fluorinated monomers like this compound into polymers can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.

Future research could focus on the polymerization of this monomer through various techniques, including those suitable for creating specialty polymers. nih.gov The resulting fluorinated polymers could exhibit unique properties suitable for advanced functional materials. For instance, the high polarity of the C-F bonds and the rigidity of the aromatic and alkyne units could lead to materials with interesting dielectric properties or high glass transition temperatures.

Table 1: Potential Polymerization Strategies and Anticipated Polymer Properties

| Polymerization Technique | Potential Polymer Type | Anticipated Properties |

|---|---|---|

| Free Radical Polymerization | Poly(this compound) | High thermal stability, chemical resistance, unique refractive index |

| Transition-Metal Catalyzed Polymerization | Substituted polyacetylenes | Conjugated backbone, potential for conductivity, interesting optical properties |

Exploration in Photochemistry and Photophysical Applications (e.g., as a chromophore/fluorophore precursor)

Aromatic compounds containing electron-withdrawing and electron-donating groups can exhibit interesting photophysical properties, making them valuable as chromophores or fluorophores. The 2,4-difluorophenyl group in this compound acts as an electron-withdrawing moiety, which, in conjunction with the propiolate system, could form the basis of a novel chromophore.

While the intrinsic fluorescence of this compound is not yet characterized, it serves as a versatile precursor for more complex fluorescent molecules. For example, cycloaddition reactions involving the alkyne could lead to highly conjugated systems with tunable emission wavelengths. The photophysical properties of such derivatives are influenced by the molecular environment, which can lead to phenomena like solvatochromism (a change in color with solvent polarity). mdpi.com The development of new fluorescent probes is an active area of research, with applications in biological imaging and sensing. researchgate.net

Future investigations could involve the synthesis of a library of derivatives from this compound and the systematic study of their photophysical properties.

Table 2: Potential Photochemically Derived Structures and Their Applications

| Reaction Type | Resulting Structure | Potential Application |

|---|---|---|

| [2+2] Cycloaddition | Substituted cyclobutadienes | Precursors to novel conjugated systems |

| Huisgen [3+2] Cycloaddition | 1,2,3-Triazoles | Fluorescent probes, bioconjugation linkers |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The advancement of automated synthesis platforms has revolutionized the discovery and optimization of small molecules. chemrxiv.org These systems, which can perform a large number of reactions in parallel with minimal human intervention, are ideal for exploring the chemical space around a core scaffold like this compound. High-throughput experimentation (HTE) allows for the rapid screening of reaction conditions, catalysts, and substrates, significantly accelerating the discovery of new reactions and materials. youtube.comyoutube.com

The integration of this compound into such platforms would enable the rapid generation of a library of derivatives. This library could then be screened for various properties, such as biological activity or material performance, using high-throughput screening (HTS) assays. nih.govnih.govresearchgate.net This approach not only increases the efficiency of research but also allows for the discovery of unexpected structure-activity or structure-property relationships.

Future work in this area would involve developing robust synthetic routes to derivatives of this compound that are amenable to automation.

Novel Catalytic Transformations Involving the Arylpropynoate Moiety

The arylpropynoate moiety is a versatile functional group that can participate in a wide range of catalytic transformations. Transition metal catalysis, in particular, offers a powerful toolkit for the selective functionalization of such compounds. researchgate.net For example, gold-catalyzed reactions are known to activate alkynes towards nucleophilic attack, enabling the construction of complex molecular architectures. nih.gov

Future research is likely to focus on the development of novel catalytic methods that exploit the unique electronic properties of the 2,4-difluorophenyl group. This could include stereoselective additions to the alkyne, cross-coupling reactions at the aromatic ring, or cascade reactions that rapidly build molecular complexity. The development of environmentally friendly catalytic systems will also be a key consideration. researchgate.net

Table 3: Potential Catalytic Transformations of this compound

| Catalyst Type | Transformation | Potential Products |

|---|---|---|

| Palladium | Sonogashira Coupling | Di-alkyne substituted aromatics |

| Gold | Hydroamination/Hydroalkoxylation | Enol ethers, enamines |

| Rhodium | [2+2+2] Cycloaddition | Highly substituted benzenes |

Future Directions in Computational Design and Prediction for Related Fluorinated Compounds

Computational chemistry and in silico design are becoming increasingly important tools in the development of new molecules and materials. nih.gov For fluorinated compounds like this compound, computational methods can provide valuable insights into their electronic structure, reactivity, and potential interactions with biological targets or other materials. mdpi.com

Future computational studies could focus on several key areas. Density Functional Theory (DFT) calculations could be used to predict the outcomes of proposed catalytic reactions, guiding experimental efforts. Molecular docking simulations could be employed to assess the potential of derivatives as inhibitors of enzymes, such as monoamine oxidase. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity or material properties of a library of related compounds, accelerating the design-build-test-learn cycle.

The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and related fluorinated compounds in a variety of applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(2,4-difluorophenyl)prop-2-ynoate?

- Methodological Answer : A common approach involves Sonogashira coupling between methyl propiolate and 2,4-difluorophenyl halides (e.g., iodide or bromide) under palladium catalysis. The reaction typically requires a copper(I) co-catalyst, an inert atmosphere, and a base like triethylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester . Alternative routes include direct esterification of 3-(2,4-difluorophenyl)propiolic acid with methanol using acid catalysts, though yields may vary due to steric and electronic effects of the difluoro substituents .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm the alkyne proton (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~165–170 ppm). NMR is critical for verifying fluorine substitution patterns (δ -110 to -120 ppm for ortho/para fluorines) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected ) .

- Infrared Spectroscopy : Peaks at ~2100–2250 cm (C≡C stretch) and ~1700–1750 cm (ester C=O) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a cool, dry place away from oxidizing agents.

- Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl group influence reactivity in cross-coupling reactions compared to mono-fluorinated analogs?

- Methodological Answer :

- The electron-withdrawing nature of fluorine substituents enhances electrophilicity at the alkyne, facilitating nucleophilic additions. However, steric hindrance from the 2-fluoro group may reduce reaction rates in Suzuki-Miyaura couplings.

- Experimental Design : Compare reaction kinetics of this compound with Methyl 3-(4-fluorophenyl)prop-2-ynoate using identical Pd catalysts (e.g., Pd(PPh)). Monitor progress via GC-MS or NMR .

Q. How can researchers resolve contradictions in reported yields for cycloaddition reactions involving this compound?

- Methodological Answer :

- Variable Factors : Catalyst loading, solvent polarity, and temperature. For example, DMF may accelerate Huisgen cycloadditions but increase side reactions.

- Systematic Optimization : Use a Design of Experiments (DoE) approach to test combinations of Cu(I)/Ru(II) catalysts, solvents (e.g., THF vs. DMF), and stoichiometry. Analyze outcomes via HPLC to quantify product ratios .

Q. What computational tools are suitable for predicting regioselectivity in electrophilic substitutions on the difluorophenyl ring?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps, identifying electron-deficient regions (e.g., para to fluorine).

- Hammett Analysis : Compare σ and σ values for fluorine to predict directing effects. Experimental validation via bromination or nitration reactions can confirm computational findings .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer :

- The alkyne moiety serves as a "click chemistry" handle for azide-alkyne cycloadditions, enabling modular synthesis of triazole-containing drug candidates. For example, it can be conjugated to azide-functionalized kinase inhibitors (e.g., RAF kinase inhibitors) to enhance pharmacokinetic properties .

- Case Study : Couple with an azide-modified quinolone antibiotic scaffold via CuAAC to explore antibacterial activity .

Q. How can researchers optimize its use in material science applications, such as polymer crosslinking?

- Methodological Answer :

- Incorporate the compound as a diynophilic monomer in thiol-yne click reactions to create thermally stable polymers. Vary thiol crosslinker chain length (e.g., 1,6-hexanedithiol vs. PEG-dithiol) and monitor glass transition temperatures () via DSC .

Data Contradiction Analysis

Q. Why might literature reports differ on the compound’s stability under basic conditions?

- Methodological Answer :

- Possible Causes : Hydrolysis of the ester group under strong bases (e.g., NaOH) vs. stability in weak bases (e.g., NaHCO).

- Resolution : Conduct accelerated stability studies (40°C/75% RH) in varying pH buffers. Analyze degradation products via LC-MS to identify hydrolysis pathways .

Comparative Table: Key Properties vs. Analogous Compounds

| Property | This compound | Methyl 3-(4-fluorophenyl)prop-2-ynoate | Methyl 3-phenylprop-2-ynoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 199.06 | 178.16 | 160.17 |

| NMR Shift | -112 ppm (ortho), -118 ppm (para) | -116 ppm (para) | N/A |

| Melting Point (°C) | 45–48 (predicted) | 42–44 | 38–40 |

| Reactivity in CuAAC | High (electron-deficient alkyne) | Moderate | Low |

Data inferred from structural analogs and computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.